N-Benzyl-L-leucine methyl ester*HCl

Catalog No.
S1794043
CAS No.
1010385-26-8
M.F
C14H21NO2*HCl
M. Wt
235,33*36,45 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-L-leucine methyl ester*HCl

CAS Number

1010385-26-8

Product Name

N-Benzyl-L-leucine methyl ester*HCl

Molecular Formula

C14H21NO2*HCl

Molecular Weight

235,33*36,45 g/mole

Synonyms

N-Benzyl-L-leucine methyl ester*HCl;Bzl-Leu-OMe*HCl
  • Peptide Synthesis

    The presence of an ester group (CH3COO) at the C-terminus and a benzyl protecting group (CH2Ph) at the N-terminus makes N-BLME HCl a potential building block for peptide synthesis. PubChem: These protecting groups can be selectively removed under specific conditions to allow for chain elongation and formation of complex peptides.

  • Enzyme Studies

    N-BLME HCl may serve as a substrate analog for enzymes that recognize the L-leucine side chain. Studying enzyme interactions with N-BLME HCl can provide insights into the enzyme's mechanism of action and substrate specificity.

  • Development of Therapeutic Agents

N-Benzyl-L-leucine methyl ester hydrochloride is a chemical compound characterized by its structure, which includes a benzyl group attached to the amino acid leucine. The molecular formula for this compound is C15_{15}H22_{22}ClN1_{1}O2_{2}, with a molecular weight of approximately 279.33 g/mol. This compound is often used in organic synthesis and pharmaceutical applications due to its unique properties and biological activities.

N-BLME·HCl itself is not likely to have a specific biological mechanism of action. Its primary function is as a building block for peptide synthesis. Once incorporated into a peptide sequence, the specific mechanism of action will depend on the function of the resulting peptide.

  • Wear gloves and eye protection to avoid skin and eye contact.
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  • Dispose of according to laboratory safety regulations.
, including:

  • Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water, yielding L-leucine and benzyl alcohol.
  • Reduction: The compound can be reduced to form corresponding alcohols or amines.
  • Oxidation: It can also participate in oxidation reactions leading to the formation of different derivatives.
  • Substitution Reactions: The benzyl group can be replaced with other functional groups under specific conditions.

These reactions are significant for synthesizing more complex molecules in medicinal chemistry and organic synthesis .

N-Benzyl-L-leucine methyl ester hydrochloride exhibits notable biological activities, particularly in its role as a potential inhibitor for various enzymes. Specifically, it has been studied for its inhibitory effects on proteases, which are critical in many biochemical pathways. The compound's structure allows it to interact effectively with active sites of enzymes, making it a candidate for drug development in treating diseases linked to protease activity .

The synthesis of N-Benzyl-L-leucine methyl ester hydrochloride typically involves several steps:

  • Formation of the Methyl Ester: L-leucine is reacted with methanol in the presence of an acid catalyst to form L-leucine methyl ester.
  • Benzylation: The methyl ester is then treated with benzyl chloride or benzyl bromide under basic conditions to introduce the benzyl group.
  • Formation of Hydrochloride Salt: Finally, the product can be converted into its hydrochloride salt by reacting it with hydrochloric acid.

These methods highlight the compound's synthetic accessibility and versatility in laboratory settings .

N-Benzyl-L-leucine methyl ester hydrochloride has various applications, including:

  • Pharmaceutical Development: It serves as a precursor in synthesizing bioactive compounds and pharmaceuticals, particularly those targeting protease inhibitors.
  • Research: Used extensively in biochemical research to study enzyme kinetics and mechanisms.
  • Peptide Synthesis: Acts as a building block in peptide synthesis due to its amino acid structure.

These applications underline its significance in both academic research and industrial processes .

Interaction studies involving N-Benzyl-L-leucine methyl ester hydrochloride have focused on its binding affinity with various enzymes. Research indicates that this compound can effectively inhibit specific proteases, suggesting potential therapeutic applications. Studies often utilize techniques like molecular docking and kinetic assays to elucidate these interactions, providing insights into how structural modifications can enhance or diminish biological activity .

Several compounds share structural similarities with N-Benzyl-L-leucine methyl ester hydrochloride. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
N-Cbz-L-leucine methyl esterContains a carbobenzoxy group instead of benzylOften used as a protecting group in peptide synthesis
L-Leucine methyl esterLacks the benzyl substituentMore hydrophilic and less lipophilic than N-benzyl variant
Benzyl-L-valine methyl esterContains a valine residue insteadDifferent amino acid backbone affects biological activity

N-Benzyl-L-leucine methyl ester hydrochloride is unique due to its specific combination of hydrophobic characteristics from the benzyl group and the amino acid structure, granting it distinct biological properties compared to these similar compounds .

Dates

Modify: 2023-08-15

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